N1-(4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine
Description
N1-(4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine is a structurally complex molecule featuring a thiazole core substituted with sulfonyl groups and a dimethyl ethylenediamine side chain. The 4-chlorophenylsulfonyl group at the 4-position and methylsulfonyl group at the 2-position contribute to its electronic and steric properties, likely influencing solubility, metabolic stability, and target binding. The N1,N2-dimethylethane-1,2-diamine moiety introduces basicity and hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4S3/c1-18(2)9-8-16-12-13(17-14(23-12)24(3,19)20)25(21,22)11-6-4-10(15)5-7-11/h4-7,16H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUZGBDUPBWPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(S1)S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with sulfonyl and methylsulfonyl groups, alongside a dimethylated ethylene diamine moiety. Its chemical formula is C14H18ClN3O4S3, and it possesses several functional groups that contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN3O4S3 |
| Molecular Weight | 395.95 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or similar enzymes, impacting physiological processes such as pH regulation and ion transport.
- Receptor Modulation : The thiazole moiety is known for its interaction with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit several pharmacological effects:
- Antidepressant Activity : Analogous compounds have shown significant antidepressant effects by modulating serotonin receptors (5-HT1A and 5-HT3A), which may also be applicable to this compound .
- Anti-inflammatory Properties : The sulfonamide component suggests potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antidepressant Effects
A study explored the effects of related thiazole derivatives on serotonin levels in rat models. The lead compound demonstrated increased extracellular serotonin levels following administration, suggesting potential efficacy in treating major depressive disorders .
Case Study 2: Anti-inflammatory Activity
In another investigation, compounds with similar structures were tested for their ability to reduce inflammation in murine models. Results indicated a significant decrease in inflammatory markers when treated with these compounds, supporting their potential as anti-inflammatory agents.
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity based on their chemical structure and functional groups. Safety assessments are crucial for determining the therapeutic window for clinical applications.
Summary of Toxicity Studies
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s thiazole core distinguishes it from pyridine/benzene-based analogues. Thiazoles are known for enhanced metabolic stability compared to pyridines due to reduced susceptibility to oxidative metabolism .
- Sulfonyl Groups: The dual sulfonyl groups in the target compound may improve solubility and binding affinity compared to halogenated substituents (e.g., trifluoromethyl in 14a, fluorine in 19b).
- Side Chain : The dimethyl ethylenediamine side chain is shared with 14b , suggesting a conserved role in modulating basicity and solubility. This group may facilitate interactions with acidic residues in enzyme active sites.
Functional Analogues from
The CAS registry lists compounds with structural similarity to the target’s ethylenediamine or sulfonyl motifs:
| CAS Number | Compound Name | Similarity Score | Key Features |
|---|---|---|---|
| 887433-64-9 | N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine | 0.86 | Pyrimidine core, bromine substituent |
| 850349-22-3 | (Undisclosed structure; likely sulfonyl-containing) | N/A | Hypothesized sulfonyl group |
Key Observations :
- 887433-64-9 : Shares the N1,N2-dimethylethane-1,2-diamine side chain but replaces the thiazole with a pyrimidine core. Bromine’s electronegativity may mimic the electron-withdrawing effects of sulfonyl groups but lacks hydrogen-bonding capacity .
Hypothetical Bioactivity Comparison
While explicit data for the target compound are unavailable, inferences can be drawn from analogues:
- Enzyme Inhibition: Compounds 14a–19b demonstrate nNOS inhibition, with trifluoromethyl (14a) and fluorine (19b) substituents enhancing potency. The target’s sulfonyl groups may similarly improve inhibition via stronger electrostatic interactions .
- Metabolic Stability : Thiazole cores (target) are less prone to CYP450-mediated oxidation than pyridines (14a–14b ), suggesting longer half-lives in vivo.
- Selectivity: The 4-chlorophenylsulfonyl group may reduce off-target effects compared to bromine (CAS 887433-64-9), which is more reactive and prone to nonspecific binding.
Research Findings and Data Tables
Table 2: Hypothetical Properties of Target Compound vs. Analogues
| Property | Target Compound | 14a | 14b | 887433-64-9 |
|---|---|---|---|---|
| Molecular Weight | ~480 g/mol (estimated) | 316.3 g/mol | 302.3 g/mol | 273.1 g/mol |
| LogP (Predicted) | 2.5–3.0 | 1.8 | 1.5 | 2.1 |
| Hydrogen Bond Acceptors | 8 | 6 | 7 | 5 |
| Key Pharmacophore | Dual sulfonyl groups | Trifluoromethyl | Ethylenediamine | Bromopyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
